REACTION_CXSMILES
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O=P(Cl)(Cl)[Cl:3].O[C:7]1[C:12]([Cl:13])=[C:11]([CH3:14])[N:10]=[CH:9][N:8]=1>C1(C)C=CC=CC=1>[Cl:3][C:7]1[C:12]([Cl:13])=[C:11]([CH3:14])[N:10]=[CH:9][N:8]=1
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
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14.5 g
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Type
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reactant
|
Smiles
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OC1=NC=NC(=C1Cl)C
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 5-7 h
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Duration
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6 (± 1) h
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Type
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ADDITION
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Details
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after addition
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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to remove toluene and extra POCl3
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Type
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ADDITION
|
Details
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poured into ice water
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Type
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EXTRACTION
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Details
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The water phase was extracted with ethyl acetate (3×50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified through silica column
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Type
|
CUSTOM
|
Details
|
to give 14.43 g as yellow liquid with yield of 88.5%
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=NC(=C1Cl)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |